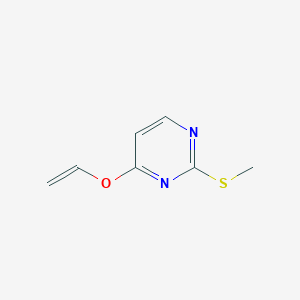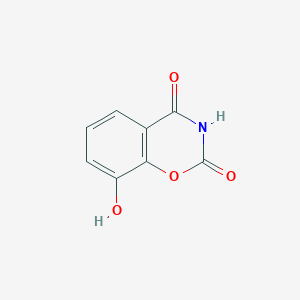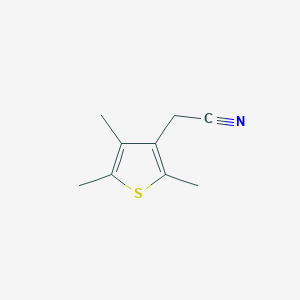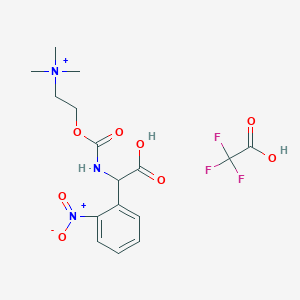
3-Fluoro-6-methyl-2-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-methyl-2-(propan-2-yl)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a fluorinated aromatic compound that can be synthesized through different methods.
Scientific Research Applications
3-Fluoro-6-methyl-2-(propan-2-yl)aniline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been explored as a potential drug candidate due to its ability to interact with biological targets. In material science, it has been studied for its optical properties and potential use in organic light-emitting diodes. In organic synthesis, it has been used as a building block for the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 3-Fluoro-6-methyl-2-(propan-2-yl)aniline is not fully understood. However, it has been shown to interact with biological targets such as enzymes and receptors. In medicinal chemistry, it has been explored as a potential inhibitor of enzymes involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-6-methyl-2-(propan-2-yl)aniline are not well characterized. However, it has been shown to have some toxicity in animal studies. Further research is needed to fully understand the effects of this compound on biological systems.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Fluoro-6-methyl-2-(propan-2-yl)aniline in lab experiments is its potential as a building block for the synthesis of other compounds. It also has potential applications in medicinal chemistry and material science. However, one limitation is the lack of understanding of its mechanism of action and potential toxicity.
Future Directions
There are several future directions for the study of 3-Fluoro-6-methyl-2-(propan-2-yl)aniline. In medicinal chemistry, further studies are needed to fully understand its potential as a drug candidate and its mechanism of action. In material science, it could be further explored for its optical properties and potential use in organic light-emitting diodes. In organic synthesis, it could be used as a building block for the synthesis of other compounds. Further research is also needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
There are several methods to synthesize 3-Fluoro-6-methyl-2-(propan-2-yl)aniline. One of the most common methods is the reaction of 3-fluoroaniline with 2-bromo-2-methylpropane in the presence of a base. Another method involves the reaction of 3-fluoronitrobenzene with isopropylmagnesium chloride, followed by reduction with Raney Nickel.
properties
CAS RN |
121286-46-2 |
|---|---|
Product Name |
3-Fluoro-6-methyl-2-(propan-2-yl)aniline |
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-fluoro-6-methyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-6(2)9-8(11)5-4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
MOERQYLHBDRBMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
synonyms |
Benzenamine, 3-fluoro-6-methyl-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



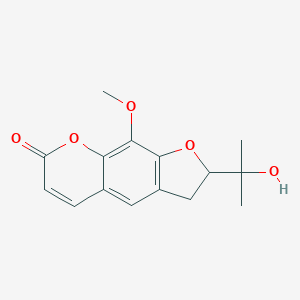

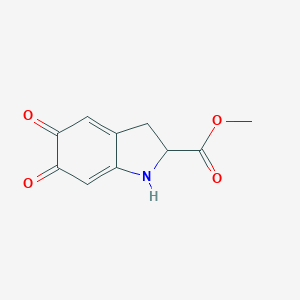
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

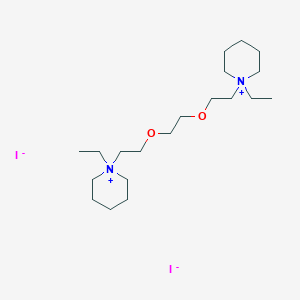
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)


![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
